molecular formula C27H53NO B11102599 N-(3,3,5-trimethylcyclohexyl)octadecanamide

N-(3,3,5-trimethylcyclohexyl)octadecanamide

Cat. No.: B11102599
M. Wt: 407.7 g/mol
InChI Key: RUCRANXFIYJBTG-UHFFFAOYSA-N
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Description

N-(3,3,5-trimethylcyclohexyl)octadecanamide is a chemical compound with the molecular formula C27H53NO It is known for its unique structure, which includes a cyclohexyl ring substituted with three methyl groups and an octadecanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3,5-trimethylcyclohexyl)octadecanamide typically involves the reaction of 3,3,5-trimethylcyclohexylamine with octadecanoic acid. The reaction is usually carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures the consistent quality of the compound. Industrial methods may also incorporate green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(3,3,5-trimethylcyclohexyl)octadecanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield amines or alcohols.

    Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Various nucleophiles such as halides, amines, or alcohols

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Amines, alcohols

    Substitution: Substituted amides or other derivatives

Scientific Research Applications

N-(3,3,5-trimethylcyclohexyl)octadecanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential role in biological systems, including its interactions with proteins and cell membranes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the formulation of specialty chemicals, surfactants, and lubricants.

Mechanism of Action

The mechanism of action of N-(3,3,5-trimethylcyclohexyl)octadecanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets by binding to their active sites or altering their conformation. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,3,5-trimethylcyclohexyl)octadecanamide stands out due to its unique combination of a bulky cyclohexyl ring and a long octadecanamide chain. This structure imparts distinctive physicochemical properties, such as enhanced hydrophobicity and stability, making it suitable for specialized applications in various fields .

Properties

Molecular Formula

C27H53NO

Molecular Weight

407.7 g/mol

IUPAC Name

N-(3,3,5-trimethylcyclohexyl)octadecanamide

InChI

InChI=1S/C27H53NO/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-26(29)28-25-21-24(2)22-27(3,4)23-25/h24-25H,5-23H2,1-4H3,(H,28,29)

InChI Key

RUCRANXFIYJBTG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC1CC(CC(C1)(C)C)C

Origin of Product

United States

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